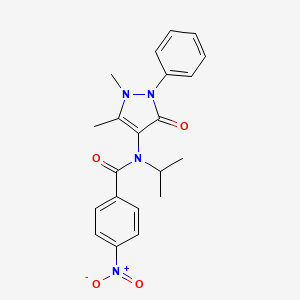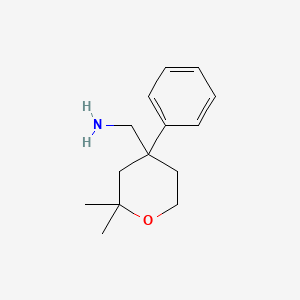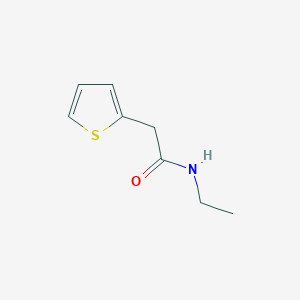![molecular formula C22H33N3O2S B6011550 1-(4-Benzylpiperazin-1-yl)-3-[1-(2-methylsulfanylacetyl)piperidin-3-yl]propan-1-one](/img/structure/B6011550.png)
1-(4-Benzylpiperazin-1-yl)-3-[1-(2-methylsulfanylacetyl)piperidin-3-yl]propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Benzylpiperazin-1-yl)-3-[1-(2-methylsulfanylacetyl)piperidin-3-yl]propan-1-one is a complex organic compound that belongs to the class of piperazine derivatives. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. It is characterized by the presence of a benzylpiperazine moiety and a piperidinyl group, which are linked through a propanone chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Benzylpiperazin-1-yl)-3-[1-(2-methylsulfanylacetyl)piperidin-3-yl]propan-1-one typically involves multi-step organic reactions. One common synthetic route includes:
-
Formation of the Benzylpiperazine Intermediate:
- Reacting benzyl chloride with piperazine in the presence of a base such as sodium hydroxide to form 1-benzylpiperazine.
- Reaction conditions: Reflux in an organic solvent like ethanol.
-
Formation of the Piperidinyl Intermediate:
- Reacting 2-methylsulfanylacetyl chloride with piperidine to form 1-(2-methylsulfanylacetyl)piperidine.
- Reaction conditions: Stirring at room temperature in an organic solvent like dichloromethane.
-
Coupling Reaction:
- Coupling the benzylpiperazine intermediate with the piperidinyl intermediate using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
- Reaction conditions: Stirring at room temperature in an organic solvent like dichloromethane.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Benzylpiperazin-1-yl)-3-[1-(2-methylsulfanylacetyl)piperidin-3-yl]propan-1-one can undergo various chemical reactions, including:
-
Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
- Common reagents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
- Major products: Sulfoxides, sulfones.
-
Reduction: The carbonyl group in the propanone chain can be reduced to form alcohols.
- Common reagents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
- Major products: Alcohols.
-
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
- Common reagents: Nucleophiles such as amines or thiols.
- Major products: Substituted benzyl derivatives.
Scientific Research Applications
1-(4-Benzylpiperazin-1-yl)-3-[1-(2-methylsulfanylacetyl)piperidin-3-yl]propan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as receptors and enzymes.
Medicine: Explored for its potential therapeutic effects, including its use as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Benzylpiperazin-1-yl)-3-[1-(2-methylsulfanylacetyl)piperidin-3-yl]propan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The benzylpiperazine moiety may interact with neurotransmitter receptors, while the piperidinyl group may modulate enzyme activity. These interactions can lead to various pharmacological effects, such as modulation of neurotransmission or inhibition of enzyme activity.
Comparison with Similar Compounds
- 1-Benzylpiperazine
- 1-(2-Methylsulfanylacetyl)piperidine
- 1-(4-Benzylpiperazin-1-yl)-2-methylpropan-1-one
Comparison: 1-(4-Benzylpiperazin-1-yl)-3-[1-(2-methylsulfanylacetyl)piperidin-3-yl]propan-1-one is unique due to the presence of both benzylpiperazine and piperidinyl moieties, which confer distinct pharmacological properties. Compared to similar compounds, it may exhibit enhanced potency or selectivity for certain biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
1-(4-benzylpiperazin-1-yl)-3-[1-(2-methylsulfanylacetyl)piperidin-3-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33N3O2S/c1-28-18-22(27)25-11-5-8-20(17-25)9-10-21(26)24-14-12-23(13-15-24)16-19-6-3-2-4-7-19/h2-4,6-7,20H,5,8-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQICZSDJWFHBAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC(=O)N1CCCC(C1)CCC(=O)N2CCN(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[1-(2,3-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-ethyl-N-(4-pyridinylmethyl)acetamide](/img/structure/B6011474.png)

![1-(3-{[4-(2-fluoro-4-methoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenyl)ethanone](/img/structure/B6011492.png)
![N-{[1-(4-vinylbenzoyl)-3-piperidinyl]methyl}-1-naphthamide](/img/structure/B6011496.png)
![N-(2-chlorobenzyl)-5-[(2-nitrophenoxy)methyl]-2-furamide](/img/structure/B6011503.png)
![2-[(4-amino-6-oxo-5-phenyl-1,6-dihydro-2-pyrimidinyl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B6011510.png)

![N-(2,4-difluorophenyl)-N'-[6-oxo-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]guanidine](/img/structure/B6011528.png)
![1,5-dimethyl-N-[1-(pyridin-2-ylmethyl)piperidin-3-yl]pyrazole-3-carboxamide](/img/structure/B6011530.png)
![2-[2-(1-methyl-1H-indol-3-yl)vinyl]-4(3H)-quinazolinone](/img/structure/B6011531.png)

![1-[2-methoxy-4-({[3-(4-morpholinyl)propyl]amino}methyl)phenoxy]-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6011541.png)
![3-[1-[[4-(4-Hydroxybut-1-ynyl)phenyl]methyl]piperidin-3-yl]-1-(4-methylpiperazin-1-yl)propan-1-one](/img/structure/B6011564.png)
![N-({1-[(2,3-dimethyl-6-quinoxalinyl)carbonyl]-3-piperidinyl}methyl)-4-fluorobenzamide](/img/structure/B6011579.png)
